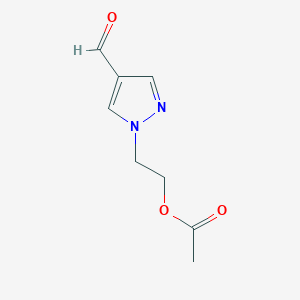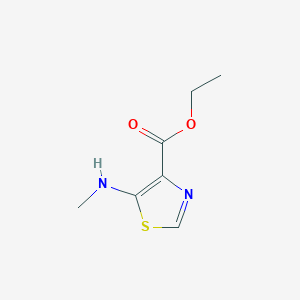![molecular formula C13H21BrCl2N2O B1525481 Chlorhydrate de 1-[2-(4-bromophénoxy)éthyl]pipéridin-4-amine CAS No. 1334149-15-3](/img/structure/B1525481.png)
Chlorhydrate de 1-[2-(4-bromophénoxy)éthyl]pipéridin-4-amine
Vue d'ensemble
Description
1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride is a compound with the CAS Number: 1334149-15-3 . It has a molecular weight of 372.13 and its IUPAC name is 1-[2-(4-bromophenoxy)ethyl]-4-piperidinamine dihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19BrN2O.2ClH/c14-11-1-3-13(4-2-11)17-10-9-16-7-5-12(15)6-8-16;;/h1-4,12H,5-10,15H2;2*1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 372.13 . It is typically stored at room temperature and is available in powder form .Applications De Recherche Scientifique
Chimie Médicinale
En chimie médicinale, ce composé sert de précurseur pour la synthèse d’agents thérapeutiques potentiels. Sa structure permet l’introduction du motif pipéridine, qui est une caractéristique commune dans de nombreux produits pharmaceutiques en raison de son affinité pour les cibles biologiques. Le groupe bromophénoxy peut subir d’autres réactions de couplage croisé, permettant la création de divers pharmacophores pour la découverte de médicaments .
Biotechnologie
Les applications biotechnologiques impliquent souvent l’utilisation de petites molécules pour l’inhibition ou l’activation d’enzymes. La capacité du composé à interagir avec les protéines pourrait être exploitée dans la conception de biocatalyseurs ou la modulation des voies métaboliques enzymatiques, impactant potentiellement des domaines tels que l’ingénierie métabolique ou la biologie synthétique .
Science des Matériaux
En science des matériaux, les caractéristiques structurelles du composé pourraient être utilisées dans le développement de nouveaux polymères ou revêtements. L’atome de brome offre un site pour des modifications chimiques supplémentaires, ce qui peut conduire à des matériaux ayant des propriétés uniques telles qu’une durabilité accrue ou une interaction spécifique avec d’autres substances .
Science de l’Environnement
La réactivité du composé et sa capacité à former des dérivés stables en font un candidat pour des applications de remédiation environnementale. Il pourrait être utilisé pour synthétiser des composés qui réagissent avec les polluants, facilitant leur dégradation ou leur élimination des écosystèmes .
Chimie Analytique
Les chimistes analytiques pourraient explorer l’utilisation de ce composé dans le développement de nouvelles méthodes analytiques. Ses propriétés chimiques distinctes pourraient aider à la détection ou à la quantification de diverses substances, ou servir de référence dans les procédures d’étalonnage .
Pharmacologie
Pharmacologiquement, le composé pourrait être étudié pour son activité biologique directe. Étant donné l’importance structurelle des dérivés de la pipéridine dans les médicaments du système nerveux central, il pourrait présenter des propriétés pharmacocinétiques ou pharmacodynamiques intéressantes qui pourraient conduire à de nouveaux traitements .
Safety and Hazards
Propriétés
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O.2ClH/c14-11-1-3-13(4-2-11)17-10-9-16-7-5-12(15)6-8-16;;/h1-4,12H,5-10,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUFICRHLGALPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCOC2=CC=C(C=C2)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrCl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate](/img/structure/B1525401.png)
![5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1525402.png)






![Thieno[3,2-b]pyridin-6-ylmethanamine](/img/structure/B1525416.png)



![4-[4-(Aminomethyl)-3-methylphenyl]piperazin-2-one](/img/structure/B1525421.png)
